N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Overview
Description
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19F3N2O2S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
A derivative of N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide, specifically N‐[(1R,2R)‐2‐[[[[(1R,2R)‐2‐(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]‐1,2‐diphenylethyl]‐3,5‐bis(trifluoromethyl)benzenesulfonamide, is utilized as a bifunctional organocatalyst in asymmetric catalysis. This reagent plays a significant role in chemical synthesis due to its ability to facilitate specific reactions with high selectivity and efficiency (Chun‐Jiang Wang & X. Fang, 2014).
Spectroscopic and Structural Analysis
In another study, derivatives of the benzenesulfonamide group, including N-(2-aminophenyl)benzenesulfonamide and its Schiff base ligands, were investigated through spectroscopic techniques such as FT-IR, 1H and 13C NMR. These studies are crucial for understanding the molecular structure and properties of these compounds, contributing to their applications in various fields of chemistry (Z. Demircioğlu et al., 2018).
Molecular and Electronic Structure Analysis
Another sulfonamide derivative, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), was examined using both theoretical and experimental approaches. This included DFT/B3LYP and HF methods combined with 6-31G(d) basis set for optimized molecular structure, vibrational frequencies, and electronic structures. Such investigations provide insights into the stability, charge delocalization, and intramolecular interactions of these molecules, which are essential for their potential applications in various scientific domains (A. Mansour & N. T. A. Ghani, 2013).
Polymerization Catalyst
In the field of polymer science, a study focused on the preparation of polypeptides via the living polymerization of amino acid N-carboxyanhydride (NCA) initiated by platinum complexes containing N-((1S,2R)-2-amido-1,2-diphenylethyl)-4-methylbenzenesulfonamidato. These complexes were found to be efficient initiators, leading to polypeptides with narrow polydispersity indexes (PDIs). This research is significant for the development of novel polymeric materials with controlled structures (Ya-Liu Peng, Shu-Ling Lai, & Chu‐Chieh Lin, 2008).
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2/t19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSQPMQOVRCKOM-WOJBJXKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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